TASP 0433864

描述

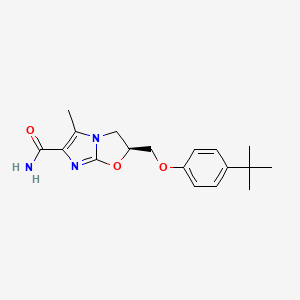

TASP 0433864,也称为其化学名称 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺,是一种选择性代谢型谷氨酸受体2的正向变构调节剂。 该化合物由于其调节神经递质活性的能力,在神经生理学和抗精神病药物应用中显示出巨大潜力 .

准备方法

TASP 0433864 的合成涉及多个步骤,从制备咪唑并[2,1-b]恶唑核心结构开始。合成路线通常包括:

咪唑并[2,1-b]恶唑核心的形成: 该步骤涉及在受控条件下对适当的前体进行环化。

引入苯氧基: 苯氧基通过亲核取代反应引入。

最终修饰:

This compound 的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

TASP 0433864 会发生多种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在苯氧基上。

还原: 还原反应可以在酰胺基团上发生。

取代: 亲核取代反应很常见,尤其是在合成过程中.

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Therapeutic Potential

The primary applications of TASP 0433864 are in the areas of neuropsychiatry and neurophysiology:

- Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties, as it can potentiate the inhibitory effects of other compounds like DCG IV on excitatory postsynaptic potentials in hippocampal slices. This suggests a potential role in managing conditions such as schizophrenia .

- Neuroprotective Effects : The compound has shown promise in reducing locomotor activity increases induced by drugs such as ketamine and methamphetamine, indicating possible neuroprotective effects against substance-induced hyperactivity .

- Neurophysiological Studies :

- Behavioral Assessments in Animal Models :

- Pharmacological Comparisons :

作用机制

TASP 0433864 通过选择性调节代谢型谷氨酸受体 2 发挥作用。它作为正向变构调节剂,增强受体对其天然配体谷氨酸的反应。 这种调节导致抑制性神经传递增强,这可以抵消精神分裂症等疾病中经常观察到的兴奋性神经递质的过度活跃 .

相似化合物的比较

TASP 0433864 作为代谢型谷氨酸受体 2 的正向变构调节剂,其高选择性和效力是独一无二的。类似的化合物包括:

VU6023326: 另一种代谢型谷氨酸受体 2 的正向变构调节剂,但具有不同的药代动力学特性.

LY487379: 具有类似调节作用,但化学结构和效力不同的化合物。

ADX71149: 另一种具有潜在抗精神病作用的调节剂,但在受体结合特性方面有所不同.

这些比较突出了 this compound 在化学结构、选择性和效力方面的独特性。

生物活性

TASP 0433864 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions by binding to the transmembrane domains of mGluRs, enhancing receptor activation in response to glutamate. This allosteric modulation leads to increased receptor internalization and signaling efficacy. Studies have shown that co-application of this compound with glutamate results in significant internalization of mGluR2, indicating its potent modulatory effects on receptor dynamics .

Key Studies and Results

- Internalization Assays :

- Functional Characterization :

- Comparative Analysis :

Application in Psychiatric Disorders

Research has highlighted the potential of this compound in addressing symptoms associated with psychiatric disorders characterized by dysregulated glutamatergic signaling. For instance, its ability to modulate impulsivity through G-protein signaling pathways has been explored in preclinical models of conditions such as ADHD and addiction .

- Study Design : Mice were subjected to behavioral tests assessing impulsivity following treatment with this compound. Results indicated a significant reduction in impulsive responses, suggesting that modulation of mGluR activity could offer therapeutic benefits for impulse control disorders.

Data Summary

| Parameter | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Maximum FRET Increase | ~1.3 times | LY48 | Indicates higher efficacy |

| Internalization Effect | Significant | Minimal with LY341495 | Stronger modulation observed |

| Impulsivity Reduction | Yes | Not applicable | Effective in preclinical models |

属性

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYTLCSQBACIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?

A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:

- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.

- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.

Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?

A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。